Ornithinium(2+)

Description

Structure

3D Structure

Propriétés

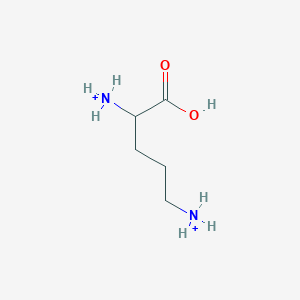

Formule moléculaire |

C5H14N2O2+2 |

|---|---|

Poids moléculaire |

134.18 g/mol |

Nom IUPAC |

(4-azaniumyl-1-carboxybutyl)azanium |

InChI |

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/p+2 |

Clé InChI |

AHLPHDHHMVZTML-UHFFFAOYSA-P |

SMILES |

C(CC(C(=O)O)[NH3+])C[NH3+] |

SMILES canonique |

C(CC(C(=O)O)[NH3+])C[NH3+] |

Origine du produit |

United States |

Structural Characterization and Crystallographic Analysis of Ornithinium 2+ Salts

Single Crystal Growth Methodologies for Ornithinium(2+) Salts

The successful analysis of crystal structures is predicated on the ability to grow high-quality single crystals of sufficient size. For ornithinium(2+) salts, this is primarily achieved through controlled crystallization from solutions.

The most common and effective method for obtaining single crystals of ornithinium(2+) salts is the slow evaporation of aqueous solutions. researchgate.netresearchgate.netiucr.orgnih.gov This technique involves dissolving the synthesized salt in water and allowing the solvent to evaporate gradually at room temperature. This slow process facilitates the orderly arrangement of ions into a crystal lattice. This method has been successfully employed for growing a range of ornithinium(2+) salts, including those with mixed anions and organic counter-ions like L-ornithinium dipicrate (LODP) and L-ornithine monohydrochloride. nih.govresearchgate.netnih.gov

The specific composition of the aqueous solution dictates the resulting salt that crystallizes.

Sulfate (B86663) Hydrogen Fluoride (B91410) and Dinitrate Disulfate: Crystals of L-ornithinium(2+) sulfate hydrogen fluoride and tri-L-ornithinium(2+) dinitrate disulfate have been successfully synthesized and grown from aqueous solutions. researchgate.netresearchgate.netnarosa.com

Chloride Nitrate (B79036) Sulfate: The mixed salt, bis(L-ornithinium) chloride nitrate sulfate, is formed from the reaction of L-ornithine hydrochloride with nitric acid and sulfuric acid in equimolar amounts. iucr.org Single crystals are subsequently grown using the slow evaporation technique. iucr.org

Bromide Nitrate Sulfate: Similar to its chloride counterpart, di-L-ornithinium(2+) bromide nitrate sulfate is also obtained from aqueous solutions. researchgate.net It has been noted to possess a structure analogous to the chloride nitrate sulfate salt. researchgate.net

Crystallization from Aqueous Solutions

X-ray Diffraction (XRD) Analysis of Ornithinium(2+) Structures

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. This analysis provides fundamental information about the crystal system, space group, and the dimensions of the unit cell.

Ornithinium(2+) salts exhibit considerable structural diversity, crystallizing in several different crystal systems. The specific system and space group are determined by the nature and arrangement of the constituent anions that balance the dicationic charge of the ornithinium molecule.

For instance, L-ornithinium α-ketoglutarate crystallizes in the monoclinic system with the space group P2₁, while L-ornithinium dipicrate (LODP) also adopts a monoclinic system with the same P2₁ space group. nih.govnih.gov L-ornithinium(2+) sulfate hydrogen fluoride adopts an orthorhombic structure belonging to the P2₁2₁2₁ space group. researchgate.netnarosa.com In contrast, tri-L-ornithinium(2+) dinitrate disulfate is found in the hexagonal system with the space group P6₃. researchgate.netnarosa.com The mixed anion salts, di-L-ornithinium(2+) chloride nitrate sulfate and di-L-ornithinium(2+) bromide nitrate sulfate, are isostructural and crystallize in the monoclinic space group C2. researchgate.netresearchgate.net

| Ornithinium(2+) Salt | Crystal System | Space Group | Reference |

|---|---|---|---|

| L-ornithinium(2+) sulfate hydrogen fluoride | Orthorhombic | P2₁2₁2₁ | researchgate.netnarosa.com |

| tri-L-ornithinium(2+) dinitrate disulfate | Hexagonal | P6₃ | researchgate.netnarosa.com |

| di-L-ornithinium(2+) chloride nitrate sulfate | Monoclinic | C2 | researchgate.netresearchgate.net |

| di-L-ornithinium(2+) bromide nitrate sulfate | Monoclinic | C2 | researchgate.net |

| L-ornithinium α-ketoglutarate | Monoclinic | P2₁ | nih.gov |

| L-ornithinium dipicrate (LODP) | Monoclinic | P2₁ | nih.gov |

The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be built by applying symmetry operations. Its composition and the precise dimensions of the unit cell are unique to each salt.

L-ornithinium(2+) sulfate hydrogen fluoride: The asymmetric unit in its orthorhombic structure consists of one L-ornithinium(2+) cation, one sulfate anion, and one hydrogen fluoride molecule. researchgate.netnarosa.com

tri-L-ornithinium(2+) dinitrate disulfate: In its hexagonal form, the asymmetric unit contains one L-ornithinium(2+) cation, along with two sulfate and two nitrate anions that are located on special positions, giving them site occupation factors of 1/3. researchgate.netresearchgate.netnarosa.com

di-L-ornithinium(2+) chloride nitrate sulfate: For this monoclinic salt, the asymmetric unit contains one ornithinium cation, half of a chloride anion, half of a nitrate anion, and half of a sulfate anion. iucr.org This is because all three anions are situated on twofold symmetry axes. researchgate.netiucr.org

L-ornithinium α-ketoglutarate: This monoclinic crystal has two independent pairs of L-ornithinium and α-ketoglutarate ions in its asymmetric unit. nih.gov Its unit cell parameters have been determined as a = 15.4326(3) Å, b = 5.2015(1) Å, c = 16.2067(3) Å, and β = 91.986(1)°. nih.gov

| Ornithinium(2+) Salt | Asymmetric Unit Composition | Unit Cell Parameters | Reference |

|---|---|---|---|

| L-ornithinium(2+) sulfate hydrogen fluoride | 1x[C₅H₁₄N₂O₂]²⁺, 1x[SO₄]²⁻, 1x[HF] | Not specified in sources | researchgate.netnarosa.com |

| tri-L-ornithinium(2+) dinitrate disulfate | 1x[C₅H₁₄N₂O₂]²⁺, 2/3x[NO₃]⁻, 2/3x[SO₄]²⁻ (anions on special positions) | Not specified in sources | researchgate.netresearchgate.netnarosa.com |

| di-L-ornithinium(2+) chloride nitrate sulfate | 1x[C₅H₁₄N₂O₂]²⁺, 0.5x[Cl]⁻, 0.5x[NO₃]⁻, 0.5x[SO₄]²⁻ | Not specified in sources | iucr.org |

| L-ornithinium α-ketoglutarate | 2x[C₅H₁₃N₂O₂]⁺, 2x[C₅H₅O₅]⁻ | a=15.4326(3) Å, b=5.2015(1) Å, c=16.2067(3) Å, β=91.986(1)° | nih.gov |

The structural properties of ornithinium(2+) salts can be contextualized by comparing them to salts of similar amino acids, such as lysine (B10760008) and histidine.

The mixed anion salts di-L-ornithinium(2+) chloride nitrate sulfate and di-L-ornithinium(2+) bromide nitrate sulfate are isostructural, both crystallizing in the monoclinic space group C2, indicating that the substitution of chloride with the larger bromide ion does not alter the fundamental packing arrangement. researchgate.net Furthermore, a comparison is often drawn between the structures of L-ornithinium(2+) sulfate hydrogen fluoride and L-ornithinium(2+) sulfate monohydrate to understand the role of the hydrogen fluoride molecule in the crystal packing. researchgate.netresearchgate.net

Interestingly, the orthorhombic P2₁2₁2₁ space group adopted by L-ornithinium(2+) sulfate hydrogen fluoride is also found in the crystal structures of other amino acid salts, such as L-histidinium(2+) nitrate-perchlorate and L-histidinium(2+) nitrate-tetrafluoroborate. researchgate.netat.uaat.ua Despite having the same symmetry, the specific conformations of the cations and the resulting hydrogen bond networks can lead to subtle but important structural differences. at.uaat.ua These comparisons highlight common packing motifs while also revealing the nuanced influence of different side chains and anions on the final crystal structure.

Intermolecular Interactions and Supramolecular Assembly

Analysis of Hydrogen Bonding Networks (O–H∙∙∙O, N–H∙∙∙O, F–H∙∙∙O, N–H···Cl/Br, N–H∙∙∙F)

Hydrogen bonding plays a pivotal role in the stabilization of Ornithinium(2+) salt crystals. The L-ornithinium(2+) cations form O–H···O hydrogen bonds with sulfate anions in several mixed salt structures. researchgate.net These structures are further stabilized by additional hydrogen bonds such as N–H···Cl/Br and N–H···O. researchgate.net

In the crystal structure of L-ornithinium(2+) sulfate hydrogen fluoride, a variety of hydrogen bonds are observed, including O–H∙∙∙O, N–H∙∙∙O, and F–H∙∙∙O interactions with the sulfate anions, in addition to N–H∙∙∙F hydrogen bonds. researchgate.netnarosa.com Similarly, in tri-L-ornithinium(2+) dinitrate disulfate, the building units are connected by O–H∙∙∙O and N–H∙∙∙O type hydrogen bonds. researchgate.netnarosa.com The structure of bis(L-ornithinium) chloride nitrate sulfate is stabilized by a strong O—H⋯O hydrogen bond between the ornithine residue and the sulfate anion, supplemented by N—H⋯Cl and N—H⋯O hydrogen bonds. iucr.org

The following table summarizes the hydrogen bonding parameters for selected Ornithinium(2+) salts.

| Compound | Hydrogen Bond Type | D-H···A Distance (Å) | D-H···A Angle (°) | Reference |

| bis(L-ornithinium) chloride nitrate sulfate | O—H⋯O | - | - | iucr.org |

| bis(L-ornithinium) chloride nitrate sulfate | N—H⋯Cl | - | - | iucr.org |

| bis(L-ornithinium) chloride nitrate sulfate | N—H⋯O | - | - | iucr.org |

| L-ornithinium(2+) sulfate hydrogen fluoride | O–H∙∙∙O | - | - | researchgate.netnarosa.com |

| L-ornithinium(2+) sulfate hydrogen fluoride | N–H∙∙∙O | - | - | researchgate.netnarosa.com |

| L-ornithinium(2+) sulfate hydrogen fluoride | F–H∙∙∙O | - | - | researchgate.netnarosa.com |

| L-ornithinium(2+) sulfate hydrogen fluoride | N–H∙∙∙F | - | - | researchgate.netnarosa.com |

| tri-L-ornithinium(2+) dinitrate disulfate | O–H∙∙∙O | - | - | researchgate.netnarosa.com |

| tri-L-ornithinium(2+) dinitrate disulfate | N–H∙∙∙O | - | - | researchgate.netnarosa.com |

D represents the donor atom and A represents the acceptor atom in the hydrogen bond.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystals. dntb.gov.uasemanticscholar.org This analysis has been applied to various ornithine derivatives to assess the influence of different substituents on the crystal packing. bohrium.comresearchgate.net

For ornithine derivatives in general, Hirshfeld surface analysis reveals that H···H and O···H/H···O interactions are the most dominant. nih.gov The contribution of H···H contacts is highest in certain derivatives, while O···H/H···O hydrogen bonds are also very significant, followed by halogen bonds. nih.gov Specifically, interactions such as F···H/H···F, Br···H/H···Br, and Cl···H/H···Cl have been identified in various halogenated ornithine derivatives. nih.govmdpi.com C···H/H···C and C···C interactions have a notable share in aromatic ornithine derivatives. nih.gov

In one specific study of an ornithine derivative, the Hirshfeld surface was covered by 54% for H···H, 23% for O···H/H···O, and 18% for C···H/H···C contacts. nih.gov Less prominent contacts like C···O/O···C, N···H/H···N, O···O, N···C/C···N, and C···C were also observed, each contributing around 1-2.5%. nih.gov This detailed breakdown highlights the predominance of van der Waals forces and hydrogen bonding in the crystal packing. nih.gov

π-Stacking and C-H…π Interactions in Ornithine Derivatives

The introduction of aromatic systems into ornithine derivatives leads to the emergence of π-interactions, which are crucial in biological processes. bohrium.comnih.gov These interactions include π···π stacking, C-H···π, and even less common interactions like C=O···π and N-O···π. bohrium.comresearchgate.net

Weak π···π stacking interactions have been observed in several ornithine derivatives, particularly those with terminal phenyl substituents which form stacks in the crystal. researchgate.net Other derivatives that incorporate aromatic solvents also exhibit π···π interactions. researchgate.net Furthermore, C-H···π contacts contribute to the stabilization of the crystal packing in some of these compounds. researchgate.net The presence of rare, non-covalent C=O···π and N-O···π interactions has also been identified in specific ornithine derivatives. researchgate.net

Development of Synthon Libraries for Ornithine Derivatives

The systematic study of intermolecular interactions in ornithine derivatives has led to the development of supramolecular synthon libraries. bohrium.comnih.gov These libraries catalogue the recurring patterns of non-covalent interactions, which can be valuable for crystal engineering and the rational design of new materials. nih.gov

Absolute Structure Determination Techniques

Determining the absolute configuration of chiral molecules like ornithine derivatives is crucial. X-ray crystallography is a primary technique for this purpose. The absolute structure of ornithine derivatives can be established using Cu Kα radiation during single-crystal X-ray diffraction analysis. nih.gov

In some cases, the absolute configuration is determined by referencing the known configuration of the starting material. For example, in the synthesis of SMTP-7, the use of L-ornithine (S-configuration) as a precursor helped to assign the absolute configuration of the final product, assuming no epimerization occurs during the process. rsc.org

Advanced Spectroscopic Investigations of Ornithinium 2+

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing infrared and Raman techniques, offers a detailed view of the molecular vibrations within Ornithinium(2+). These techniques are highly sensitive to the local environment, including hydrogen bonding and the nature of counter-ions, making them invaluable for structural elucidation in the solid state.

Attenuated Total Reflectance Fourier Transform Infrared (ATR FTIR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR FTIR) spectroscopy is a widely used technique for analyzing the vibrational modes of solid samples without extensive preparation. In the study of Ornithinium(2+) salts, ATR FTIR spectra reveal characteristic absorption bands corresponding to the various functional groups within the cation. isotope.comnih.gov The formation of different salts, such as sulfates and nitrates, and the presence of extensive hydrogen bonding networks significantly influence the position and intensity of these bands. isotope.comnih.gov For instance, the spectra of mixed salts of di-L-ornithinium(2+) show variations that can be attributed to the different anions present, such as chloride, nitrate (B79036), and sulfate (B86663). isotope.com The hydrogen bonding between the ammonio groups (NH₃⁺) and the carboxyl group (COOH) of the Ornithinium(2+) cation with surrounding anions and water molecules leads to shifts in the vibrational frequencies of these groups. nih.gov

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy serves as a complementary technique to FTIR, providing information on non-polar bonds and symmetric vibrations, which are often weak or absent in infrared spectra. Raman studies of Ornithinium(2+) salts have been instrumental in confirming the cationic state of the molecule and in analyzing the interactions within the crystal lattice. isotope.comnih.gov The Raman spectra of L-ornithinium(2+) sulfate hydrogen fluoride (B91410) and tri-L-ornithinium(2+) dinitrate disulfate have been determined and analyzed in conjunction with X-ray diffraction data to provide a comprehensive structural picture. nih.gov Similar to FTIR, the positions of Raman bands are sensitive to the crystalline environment and the specific counter-ions present. isotope.com

Analysis of Characteristic Vibrational Modes and Band Assignments

The vibrational spectra of Ornithinium(2+) are characterized by a series of bands corresponding to the stretching, bending, and torsional modes of its functional groups. The assignment of these bands to specific molecular motions is crucial for a complete structural interpretation.

Key vibrational modes for the Ornithinium(2+) cation include:

N-H Stretching: The stretching vibrations of the two ammonio groups (α-NH₃⁺ and δ-NH₃⁺) typically appear as broad bands in the high-frequency region of the spectrum, generally between 3200 and 2800 cm⁻¹. The broadness is a result of extensive hydrogen bonding.

C=O Stretching: The carboxylic acid group (COOH) in the dicationic form exhibits a characteristic C=O stretching vibration, which is typically observed around 1734 cm⁻¹.

NH₃⁺ Deformation: The asymmetric and symmetric deformation modes of the NH₃⁺ groups are found in the 1630-1480 cm⁻¹ region.

CH₂ Bending: The scissoring and wagging vibrations of the methylene (B1212753) (CH₂) groups in the carbon backbone occur in the 1500-1300 cm⁻¹ range.

C-N and C-C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon single bonds are located in the fingerprint region of the spectrum.

The following table provides a summary of characteristic vibrational band assignments for L-Ornithinium(2+) from various studies.

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

| ~3100-2800 | ν(N-H) of α-NH₃⁺ and δ-NH₃⁺ | IR, Raman | acadpubl.eu |

| ~2964, 2950 | νₐₛ(CH₂), νₛ(CH₂) | Raman | acadpubl.eu |

| ~1734 | ν(C=O) of COOH | IR | |

| ~1632, 1630 | δₐₛ(NH₃⁺) | Raman, IR | acadpubl.eu |

| ~1511, 1495 | δₛ(NH₃⁺) | IR | |

| ~1460-1300 | CH₂ bending/wagging modes | IR, Raman | |

| ~1237 | ν(C-OH) | IR |

Note: ν = stretching, δ = deformation, as = asymmetric, s = symmetric. Wavenumbers are approximate and can vary based on the specific salt and crystal environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed structural and dynamic information about molecules in solution and the solid state. For Ornithinium(2+), ¹⁵N and ¹³C NMR are particularly informative for characterizing the nitrogen and carbon environments within the molecule.

¹⁵N NMR for Probing Structure and Dynamics of Biomolecules

¹⁵N NMR spectroscopy, often performed on isotopically labeled samples to overcome the low natural abundance and low gyromagnetic ratio of the ¹⁵N nucleus, provides direct insight into the electronic environment of the nitrogen atoms. isotope.com In Ornithinium(2+), there are two distinct nitrogen atoms in the α- and δ-ammonio groups. Their ¹⁵N chemical shifts are sensitive to protonation state, hydrogen bonding, and solvent effects. nih.govresearchgate.net

While specific experimental ¹⁵N NMR spectra for the isolated Ornithinium(2+) cation are not widely reported, the use of ¹⁵N-labeled L-Ornithine hydrochloride in NMR-based research highlights its importance for studying the structure and dynamics of biological macromolecules. isotope.com The chemical shifts of the protonated amino groups in amino acids typically fall within a specific range. For aliphatic ammonium (B1175870) ions, this range is generally between 20 and 80 ppm relative to liquid ammonia (B1221849). acadpubl.eu The exact chemical shifts for the α- and δ-NH₃⁺ groups in Ornithinium(2+) would depend on the specific solvent and counter-ion environment. Changes in pH that would lead to deprotonation would cause a significant upfield shift in the ¹⁵N signal. acs.org

| Nitrogen Atom | Expected ¹⁵N Chemical Shift Range (ppm vs. liquid NH₃) | Notes |

| α-NH₃⁺ | 20 - 60 | The chemical shift is influenced by the adjacent carboxylic acid group and hydrogen bonding. acadpubl.eu |

| δ-NH₃⁺ | 20 - 60 | The chemical shift is typical for a primary aliphatic ammonium group. acadpubl.eu |

¹³C NMR for Carbon Backbone Characterization

¹³C NMR spectroscopy provides detailed information about the carbon framework of the Ornithinium(2+) molecule. Each carbon atom in the backbone gives a distinct signal, and its chemical shift is indicative of its local electronic environment. The protonation of the amino groups and the carboxylic acid group in the dicationic form influences the chemical shifts of the adjacent carbon atoms.

The ¹³C NMR spectrum of L-ornithine hydrochloride in D₂O shows distinct peaks for each of the five carbon atoms. The carbonyl carbon (C-1) is the most deshielded, appearing at the lowest field, while the other carbons of the aliphatic chain appear at higher fields.

The following table summarizes the typical ¹³C NMR chemical shifts for the carbons in the Ornithinium(2+) cation, based on data for L-ornithine hydrochloride.

| Carbon Atom | Chemical Shift (ppm) | Solvent | Reference |

| C-1 (COOH) | ~177.0 | H₂O/D₂O | bmrb.io |

| C-2 (α-CH) | ~57.0 | H₂O/D₂O | bmrb.io |

| C-3 (β-CH₂) | ~30.3 | H₂O/D₂O | bmrb.io |

| C-4 (γ-CH₂) | ~25.6 | H₂O/D₂O | bmrb.io |

| C-5 (δ-CH₂) | ~41.8 | H₂O/D₂O | bmrb.io |

These chemical shifts provide a fingerprint for the carbon backbone of Ornithinium(2+) and can be used to monitor conformational changes and interactions with other molecules.

Mass Spectrometry (MS) Applications in Ornithine Research

Mass spectrometry (MS) is a powerful analytical technique used for the identification and quantification of molecules. In ornithine research, MS, often coupled with chromatographic methods, provides high selectivity and sensitivity for detecting ornithine in complex biological samples. researchgate.netcreative-proteomics.com

Liquid chromatography-mass spectrometry (LC-MS) is a key technique for the analysis of ornithine and its related metabolites in various biological matrices. researchgate.netnih.gov This method combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. researchgate.net In a typical LC-MS analysis of ornithine, the sample, often plasma or cellular extracts, first undergoes a preparation step, such as protein precipitation with acetonitrile. nih.govresearchgate.net Isotopic internal standards are often added to the sample to ensure accurate quantification. researchgate.net

The prepared sample is then injected into a liquid chromatograph. Separation is frequently achieved using a reversed-phase column, such as an Atlantis dC18 or a Chromolith High Resolution RP-18, with a mobile phase consisting of an aqueous solution with a small percentage of an organic acid like formic acid or trifluoroacetic acid and an organic solvent like acetonitrile. nih.govresearchgate.net The gradient and flow rate of the mobile phase are optimized to achieve good separation of ornithine from other compounds in the sample. nih.govresearchgate.net

After separation by LC, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization method for ornithine analysis, typically in the positive ion mode. researchgate.net The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to enhance selectivity and sensitivity. nih.govresearchgate.net In MRM mode, specific precursor and product ion transitions for ornithine are monitored, providing a high degree of confidence in its identification and quantification. nih.gov

LC-MS methods have been successfully developed and validated for the simultaneous determination of ornithine and other related amino acids like arginine and citrulline in human plasma and cell extracts. nih.govresearchgate.net These methods are characterized by their speed, simplicity, and precision, making them valuable tools for clinical studies and research into metabolic pathways involving ornithine. researchgate.netnih.govresearchgate.net

Table 1: LC-MS Method Parameters for Ornithine Analysis

| Parameter | Description | Reference |

|---|---|---|

| Sample Preparation | Protein precipitation with acetonitrile. | nih.govresearchgate.net |

| Chromatographic Column | Atlantis dC18, Chromolith High Resolution RP-18. | nih.govresearchgate.net |

| Mobile Phase | Aqueous solution with 0.03-0.1% trifluoroacetic or formic acid and acetonitrile. | nih.govresearchgate.net |

| Ionization Mode | Positive electrospray ionization (ESI). | researchgate.net |

| Detection Mode | Selected ion monitoring (SIM) or multiple reaction monitoring (MRM). | nih.govresearchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is another robust analytical technique employed for the analysis of ornithine. creative-proteomics.com Because amino acids like ornithine are not inherently volatile, a crucial step in GC-MS analysis is derivatization to create more volatile compounds suitable for gas chromatography. creative-proteomics.comcreative-proteomics.com Common derivatization agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which convert ornithine into its silylated derivative. researchgate.netresearchgate.net Another approach involves a two-step derivatization, such as esterification with methanol (B129727) followed by amidation with pentafluoropropionic anhydride (B1165640). nih.gov

Following derivatization, the sample is introduced into the gas chromatograph, where it is vaporized and separated on a capillary column, such as a DB5MS. researchgate.net The separated compounds then enter the mass spectrometer for ionization and detection. Electron ionization is a common ionization technique used in GC-MS. researchgate.net The resulting mass spectra provide a unique fragmentation pattern that allows for the identification and quantification of the derivatized ornithine. researchgate.net

One challenge in the GC-MS analysis of related amino acids is that some derivatization procedures can cause the conversion of one amino acid to another. For instance, under certain acidic conditions used for esterification, citrulline can be converted to ornithine. nih.gov Researchers have investigated different derivatization strategies to overcome this, such as reversing the order of the derivatization steps, to allow for the distinct analysis of these compounds. nih.gov Despite these challenges, GC-MS offers high sensitivity and reproducibility for ornithine analysis. creative-proteomics.comresearchgate.net

Table 2: GC-MS Derivatization and Analysis of Ornithine

| Derivatization Reagent | Resulting Derivative | Key Observation | Reference |

|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | N,N',O-tris(trimethylsilyl)ornithine | Arginine can also be converted to this derivative under the same conditions. | researchgate.net |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | TBDMS derivative of ornithine | Used for analysis of citrulline and ornithine. | researchgate.net |

| 2 M HCl/CH3OH followed by pentafluoropropionic anhydride (PFPA) | Methyl ester pentafluoropropionic (PFP) derivative | This procedure can convert citrulline to ornithine. | nih.gov |

Electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-QTOF-MS) is a high-resolution mass spectrometry technique that provides accurate mass measurements, enabling confident molecular formula determination and identification of compounds like ornithine. libretexts.orgpolyu.edu.hk This technique couples a quadrupole mass analyzer with a time-of-flight mass analyzer. libretexts.org

In the context of ornithine research, ESI-QTOF-MS is particularly valuable for confirming the identity of the molecule in complex samples. embrapa.brnih.gov The high mass accuracy, often in the low ppm range, and high resolution of the TOF analyzer allow for the differentiation of ornithine from other molecules with very similar masses. polyu.edu.hk

The process begins with the sample being introduced into the ESI source, where it is ionized, typically forming protonated molecules of ornithine. These ions are then guided into the quadrupole, which can be used to select a specific ion for fragmentation or allow all ions to pass through to the TOF analyzer. libretexts.org In the TOF analyzer, the ions are accelerated by an electric field and their mass-to-charge ratio is determined by the time it takes for them to travel the length of the flight tube. libretexts.org

ESI-QTOF-MS can be used in tandem MS (MS/MS) mode to further confirm the structure of ornithine. embrapa.br In this mode, the quadrupole selects the ornithine precursor ion, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the TOF, producing a characteristic fragmentation pattern that serves as a structural fingerprint for ornithine. embrapa.br This capability is essential for distinguishing between isomers and for the detailed structural characterization of ornithine and its metabolites. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Optical and Nonlinear Optical Properties of Ornithinium(2+) Materials

Materials containing the ornithinium(2+) cation have been investigated for their optical and nonlinear optical (NLO) properties. These properties are of interest for applications in photonics and optoelectronics. nih.govnih.gov

Second harmonic generation (SHG) is a nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). thorlabs.com The efficiency of this process is dependent on the crystal structure of the material. researchgate.net Crystals of salts containing the L-ornithinium(2+) cation have been shown to exhibit SHG activity. researchgate.netresearchgate.net

The SHG efficiency of these crystals is often tested using the Kurtz-Perry powder technique. researchgate.net This involves irradiating a powdered sample of the crystal with a high-intensity laser, typically a Nd:YAG laser, and measuring the intensity of the generated second harmonic light. nih.govresearchgate.net The SHG efficiency of L-ornithine monohydrochloride, for example, was found to be 1.25 times that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. nih.gov Similarly, powder SHG tests have confirmed the nonlinear optical activity of mixed salts of di-L-ornithinium(2+) chloride nitrate sulfate and its bromide analogs. researchgate.net The presence of SHG is a strong indicator that a material has a non-centrosymmetric crystal structure, a prerequisite for second-order NLO effects. researchgate.net

Table 3: SHG Efficiency of Ornithinium(2+) Containing Crystals

| Compound | SHG Efficiency (relative to KDP) | Reference |

|---|---|---|

| L-ornithine monohydrochloride | 1.25 | nih.gov |

| L-ornithinium dipicrate | Confirmed NLO activity | acs.org |

| di-L-ornithinium(2+) chloride nitrate sulfate | Confirmed NLO activity | researchgate.net |

UV-Vis-NIR spectroscopy is used to determine the optical transmittance window and the UV cutoff wavelength of ornithinium(2+) containing crystals. This information is crucial for assessing their potential use in optical devices. nih.govresearcher.life The optical transmittance window is the range of wavelengths over which the crystal is transparent, while the UV cutoff wavelength is the wavelength below which the crystal becomes opaque due to strong absorption. nih.gov

For instance, the UV-Vis-NIR spectrum of L-ornithine monohydrochloride single crystals shows excellent transmission in the UV, visible, and near-infrared regions, from 300 nm to 1600 nm. nih.gov This wide transparency window is a desirable feature for NLO materials, as it allows for the transmission of both the fundamental and the second harmonic wavelengths without significant loss due to absorption. nih.gov The lower cutoff wavelength for L-ornithine monohydrochloride is at 300 nm. nih.gov Similarly, L-ornithinium dipicrate crystals have been studied for their optical transmission properties, with the UV-Vis-NIR spectrum being a key characterization technique. researchgate.net A low UV cutoff wavelength and a wide transparency window are important for preventing damage to the crystal when it is subjected to high-power laser radiation and for ensuring efficient NLO conversion. nih.gov

Table 4: Optical Properties of Ornithinium(2+) Containing Crystals

| Compound | UV Cutoff Wavelength (nm) | Transparency Range (nm) | Reference |

|---|---|---|---|

| L-ornithine monohydrochloride | 300 | 300-1600 | nih.gov |

Z-scan Technique for Nonlinear Refractive Index and Absorption Coefficients

The Z-scan technique is a widely utilized and straightforward experimental method for determining the nonlinear optical properties of materials. wikipedia.orgucf.edu It is particularly effective for measuring the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). ekspla.com The technique involves translating a sample along the propagation path (the z-axis) of a focused laser beam and measuring the corresponding changes in the far-field intensity. newport.com The setup can be configured in two primary modes: "closed-aperture" and "open-aperture".

In the closed-aperture configuration, an aperture is placed in the far-field of the beam path to detect small distortions in the beam's spatial profile. wikipedia.org This allows for the determination of the sign and magnitude of the nonlinear refractive index (n₂). A material with a positive n₂ will focus the laser beam, while one with a negative n₂ will cause it to defocus. ucf.edu The open-aperture method involves removing the aperture and collecting the total transmitted light, which allows for the measurement of the nonlinear absorption coefficient (β). wikipedia.orgekspla.com

Investigations into the third-order nonlinear optical properties of L-Ornithine monohydrochloride (LOMHCl), a salt containing the Ornithinium(2+) ion, have been conducted using the Z-scan technique. rjas.org These studies confirm that LOMHCl exhibits third-order nonlinear optical characteristics. rjas.org

The analysis of the closed and open-aperture Z-scan curves for LOMHCl revealed specific behaviors. The closed-aperture results showed a pre-focal peak followed by a post-focal valley, which is characteristic of a negative nonlinearity, indicating a self-defocusing nature. rjas.org The open-aperture curve was symmetric with respect to the focal point, which is attributed to the two-photon absorption process. rjas.org The change in refractive index leading to this self-defocusing nature is linked to a rise in temperature. rjas.org

The key nonlinear optical parameters for L-Ornithine monohydrochloride have been calculated from these Z-scan measurements. rjas.org The findings highlight LOMHCl as a potential material for applications in photonic devices. rjas.org

Research Findings for L-Ornithine Monohydrochloride (LOMHCl)

| Parameter | Symbol | Value | Reference |

| Nonlinear Refractive Index | n₂ | 5.252 x 10⁻⁸ cm²/W | rjas.org |

| Nonlinear Absorption Coefficient | β | 0.07 x 10⁻⁴ cm/W | rjas.org |

| Third-Order Nonlinear Optical Susceptibility | |χ⁽³⁾| | 3.658 x 10⁻⁶ esu | rjas.org |

Biochemical Pathways and Metabolic Interconversions Involving Ornithinium 2+

Role of Ornithinium(2+) in the Urea (B33335) Cycle Mechanism

The urea cycle, also known as the ornithine cycle, is a series of biochemical reactions that converts highly toxic ammonia (B1221849) into the less toxic compound urea, which is then excreted from the body. wikipedia.orglibretexts.orgabcam.com This metabolic pathway primarily occurs in the liver. wikipedia.orglibretexts.org

Ornithine as a Catalytic Carrier in Ammonia Detoxification Pathways

Ornithine functions as a catalytic carrier in the urea cycle, facilitating the detoxification of ammonia. patsnap.comcreative-proteomics.com The cycle begins in the mitochondria of liver cells where ornithine combines with carbamoyl (B1232498) phosphate (B84403) to form citrulline. patsnap.comjove.comnews-medical.net This reaction is catalyzed by the enzyme ornithine transcarbamylase (OTC). patsnap.comfrontiersin.orgwikipedia.org Citrulline is then transported to the cytosol. news-medical.net In the cytosol, a series of reactions convert citrulline to argininosuccinate (B1211890) and then to arginine. wikipedia.orgjove.com The final step of the cycle involves the cleavage of arginine by the enzyme arginase to produce urea and regenerate ornithine. jove.commetwarebio.comwikipedia.org This regenerated ornithine is then transported back into the mitochondria to begin another round of the cycle. wikipedia.orgbiocrates.com The continuous cycling of ornithine is indispensable for the detoxification of ammonia, a harmful byproduct of protein metabolism. patsnap.com

The table below summarizes the key enzymes and their roles in the urea cycle involving ornithine.

| Enzyme | Location | Substrates | Products | Function in the Urea Cycle |

| Ornithine Transcarbamylase (OTC) | Mitochondria | Ornithine, Carbamoyl Phosphate | Citrulline, Phosphate | Catalyzes the formation of citrulline from ornithine and carbamoyl phosphate. wikipedia.orgnih.govebi.ac.uk |

| Argininosuccinate Synthetase | Cytosol | Citrulline, Aspartate, ATP | Argininosuccinate, AMP, PPi | Condenses citrulline and aspartate to form argininosuccinate. wikipedia.orgmetwarebio.com |

| Argininosuccinate Lyase | Cytosol | Argininosuccinate | Arginine, Fumarate | Cleaves argininosuccinate to form arginine and fumarate. wikipedia.orgmetwarebio.com |

| Arginase | Cytosol | Arginine, H₂O | Urea, Ornithine | Hydrolyzes arginine to produce urea and regenerate ornithine. wikipedia.orgnih.govnzytech.com |

Regeneration of Ornithine within the Cycle

The regeneration of ornithine is the final and a critical step of the urea cycle, ensuring its continuous operation. jst.go.jp This process is catalyzed by the enzyme arginase, which is predominantly found in the liver. wikipedia.orgworthington-biochem.com Arginase acts on the amino acid arginine, hydrolyzing it to yield urea and ornithine. wikipedia.orgnih.govnzytech.com The newly formed ornithine is then transported from the cytosol back into the mitochondrial matrix by the ornithine transporter (ORNT1 or SLC25A15). biocrates.comuniprot.orgmhmedical.com Once inside the mitochondria, ornithine is available to accept another molecule of carbamoyl phosphate, thereby initiating a new turn of the cycle. patsnap.comnews-medical.net This cyclical nature, with ornithine acting as a carrier that is consumed and then regenerated, is a hallmark of the urea cycle and is essential for the body's ability to manage nitrogen waste. patsnap.comjove.com

Ornithinium(2+) as a Precursor in Polyamine Biosynthesis

Beyond its role in the urea cycle, ornithine is a crucial precursor for the synthesis of polyamines, which are small, positively charged molecules essential for various cellular processes. patsnap.comcreative-proteomics.com

Formation of Putrescine, Spermidine (B129725), and Spermine

Ornithine is the starting point for the de novo synthesis of polyamines in vertebrates. nih.govkarger.com The first step is the conversion of ornithine to putrescine. wikipedia.org Putrescine is then subsequently converted to the higher polyamines, spermidine and spermine, through the addition of aminopropyl groups. nih.govkarger.comresearchgate.net These polyamines play critical roles in cell division, DNA stabilization, and tissue growth. patsnap.comweizmann.ac.il

The pathway of polyamine synthesis from ornithine is outlined below:

Ornithine → Putrescine

Putrescine → Spermidine

Spermidine → Spermine

Enzymatic Decarboxylation by Ornithine Decarboxylase (ODC)

The conversion of ornithine to putrescine is a pivotal and rate-limiting step in polyamine biosynthesis. wikipedia.orguniprot.org This irreversible reaction is catalyzed by the enzyme ornithine decarboxylase (ODC). wikipedia.org ODC is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that removes the carboxyl group from ornithine. wikipedia.orgacs.org The activity of ODC is highly regulated within the cell, responding to various growth stimuli. jst.go.jp

The reaction catalyzed by ODC is as follows: L-Ornithine → Putrescine + CO₂ wikipedia.org

Interconversion with Other Amino Acids

Ornithine is dynamically interconverted with several other key amino acids, primarily through pathways that bridge the urea cycle with the metabolism of glutamate (B1630785) and proline. These conversions are crucial for nitrogen homeostasis, biosynthesis of essential molecules, and cellular signaling.

The interconversion of ornithine with proline and glutamic acid is mediated by the mitochondrial enzyme Ornithine Aminotransferase (OAT). cambridge.orgwikipedia.org This pyridoxal-5'-phosphate-dependent enzyme catalyzes the reversible transfer of the δ-amino group from ornithine to α-ketoglutarate. nih.gov

This reaction yields two products: L-glutamate and glutamate-γ-semialdehyde (GSA). nih.govmdpi.com GSA exists in a spontaneous, non-enzymatic equilibrium with its cyclic tautomer, Δ1-pyrroline-5-carboxylate (P5C). cambridge.orgnih.gov P5C is a central intermediate that serves as a direct precursor for proline synthesis. The conversion of P5C to proline is catalyzed by the enzyme P5C Reductase (PYCR). nih.gov Alternatively, P5C can be oxidized to glutamate by the enzyme P5C Dehydrogenase (P5CDH), providing another route from ornithine to glutamate. nih.gov This pathway effectively links the catabolism of arginine (which produces ornithine) with the synthesis of proline and glutamate. jianhaidulab.com

The key enzymatic steps in the conversion of ornithine to proline and glutamate are summarized below.

Interactive Table: Key Enzymes in the Ornithine to Proline/Glutamate Pathway

| Enzyme | Abbreviation | Function | Precursor | Product(s) |

| Ornithine Aminotransferase | OAT | Catalyzes the transfer of the δ-amino group from ornithine to α-ketoglutarate. nih.govontosight.ai | Ornithine | Glutamate-γ-semialdehyde (GSA), Glutamate |

| P5C Reductase | PYCR | Reduces P5C to form proline. nih.gov | P5C | Proline |

| P5C Dehydrogenase | P5CDH | Oxidizes P5C to form glutamate. nih.gov | P5C | Glutamate |

Ornithine is a fundamental component of the urea cycle, also known as the ornithine cycle, which is the primary pathway for the detoxification of ammonia in mammals. nih.govmhmedical.com The conversion of ornithine to citrulline is a key step that occurs within the mitochondrial matrix of liver cells. news-medical.netnih.gov

In this reaction, the enzyme Ornithine Transcarbamylase (OTC) catalyzes the condensation of ornithine with carbamoyl phosphate to form citrulline. wikipedia.orgmetwarebio.com Carbamoyl phosphate itself is synthesized from ammonia and bicarbonate, incorporating the first molecule of waste nitrogen into the cycle. nih.gov

The newly synthesized citrulline is then transported out of the mitochondria into the cytosol. news-medical.net In the cytosol, a series of enzymatic reactions convert citrulline into arginine. metwarebio.comembopress.org

Argininosuccinate Synthetase (ASS) condenses citrulline with aspartate (the source of the second nitrogen atom in urea) to form argininosuccinate. nih.govnews-medical.net

Argininosuccinate Lyase (ASL) cleaves argininosuccinate into arginine and fumarate. nih.govnews-medical.net

The arginine produced can be used for protein synthesis or other metabolic needs. metwarebio.com In the final step of the urea cycle, the enzyme Arginase (ARG1) hydrolyzes arginine to yield urea (which is excreted) and regenerate ornithine. metwarebio.comembopress.org This regenerated ornithine is then transported back into the mitochondria to participate in another round of the cycle. news-medical.net

Interactive Table: Urea Cycle Steps from Ornithine to Arginine

| Step | Enzyme | Location | Reaction |

| 1 | Ornithine Transcarbamylase (OTC) | Mitochondria | Ornithine + Carbamoyl Phosphate → Citrulline. mhmedical.comnih.gov |

| 2 | Argininosuccinate Synthetase (ASS) | Cytosol | Citrulline + Aspartate → Argininosuccinate. news-medical.netembopress.org |

| 3 | Argininosuccinate Lyase (ASL) | Cytosol | Argininosuccinate → Arginine + Fumarate. news-medical.netembopress.org |

| 4 | Arginase (ARG1) | Cytosol | Arginine → Urea + Ornithine. mhmedical.commetwarebio.com |

Synthesis of Proline and Glutamic Acid

Regulation of Ornithine Metabolism and Cellular Flux

The flow of nitrogen and carbon through ornithine-dependent pathways is meticulously regulated to maintain cellular homeostasis and respond to metabolic demands. This regulation occurs at multiple levels, including enzyme activity and substrate availability.

Ornithine is generally not an abundant free amino acid within cells. usda.gov Its cellular concentration is kept relatively low due to a rapid metabolic flux, where it is quickly consumed by the pathways it feeds into, such as the synthesis of arginine, proline, and polyamines. usda.gov The regulation of ornithine biosynthesis is therefore tightly coupled to the cellular demand for these downstream products. researchgate.net

Research has shown that an increased demand for an ornithine-derived product, such as the polyamine putrescine, does not lead to a depletion of the cellular ornithine pool. Instead, the cell compensates by increasing the rate of ornithine synthesis from its precursor, glutamate. oup.com This indicates the existence of a sensing mechanism that monitors cellular ornithine levels and adjusts its production rate to match its consumption rate. oup.com This dynamic regulation ensures a constant and rapid flow of nitrogen through ornithine to support various critical cellular functions without accumulating potentially toxic intermediates. usda.gov

In plants, the metabolism of ornithine is a central hub for the assimilation and partitioning of nitrogen and carbon. frontiersin.orgusda.gov Unlike in animals, where ornithine can be derived from dietary arginine, the primary source of ornithine in plants is glutamate, which is the initial product of nitrogen assimilation. usda.gov

Ornithine serves as a critical branch-point metabolite:

Arginine Synthesis: It is a direct precursor for arginine, which acts as a major nitrogen storage and transport compound in plants due to its high nitrogen-to-carbon ratio. researchgate.net

Proline Synthesis: It can be converted to proline, an amino acid that accumulates as an osmoprotectant and antioxidant in response to various environmental stresses like drought and high salinity. mdpi.comnih.gov

Polyamine Synthesis: It is the substrate for ornithine decarboxylase (in organisms that have it) or can be produced from arginine (which is decarboxylated) to produce putrescine, the precursor for other polyamines like spermidine and spermine, which are vital for plant growth, development, and stress responses. usda.govplos.org

Enzymology and Catalytic Mechanisms of Ornithinium 2+ Interacting Enzymes

Ornithine Cyclodeaminase (OCD) Studies

Ornithine cyclodeaminase (OCD) is a fascinating enzyme found in certain bacteria, such as Pseudomonas putida, that directly converts L-ornithine into L-proline. mdpi.comnih.govresearchgate.net This enzyme is notable for catalyzing a cyclization reaction as part of its mechanism, a feature that distinguishes it from the more common proline biosynthesis pathways. mdpi.comresearchgate.net

NAD+-Dependent Deamination of L-Ornithine to L-Proline

The reaction can be summarized as follows: L-Ornithine + NAD+ → L-Proline + NH3 + NADH + H+

Investigation of Catalytic Mechanisms: Hydride Transfer and Non-Hydrolytic Pathways

Initially, a hydrolytic mechanism was proposed, which would involve the addition of a water molecule to the iminium intermediate. However, structural and computational studies have cast doubt on this pathway. rhea-db.orgnih.gov Crystal structure analyses and molecular dynamics simulations of OCD from Pseudomonas putida revealed the absence of an appropriately positioned water molecule within the active site that could act as a nucleophile. mdpi.comnih.govresearchgate.netnih.gov

This has led to the strong support for a non-hydrolytic mechanism. mdpi.comnih.gov In this pathway, following the initial hydride transfer, the δ-amino group of the ornithine intermediate, neutralized by an active site residue, acts as the nucleophile. mdpi.comebi.ac.uk It directly attacks the Cα of the iminium ion, leading to the formation of a cyclic intermediate. mdpi.comresearchgate.net This is followed by the elimination of the α-amino group as ammonia (B1221849), yielding Δ¹-pyrroline-2-carboxylate (P2C). mdpi.comresearchgate.net The final step is the reduction of P2C to L-proline via a hydride transfer from the newly formed NADH. mdpi.com

| Step | Description | Key Intermediates | Cofactor State |

|---|---|---|---|

| 1 | Hydride transfer from L-ornithine Cα to NAD+. This is the rate-limiting step. | Iminium (Cα=NH₂⁺) intermediate | NAD+ → NADH |

| 2 | Nucleophilic attack by the δ-amino group on the Cα. | Cyclic 2-aminoproline species | NADH |

| 3 | Elimination of the α-amino group as ammonia. | Δ¹-pyrroline-2-carboxylate (P2C) | NADH |

| 4 | Hydride transfer from NADH to P2C. | L-Proline | NADH → NAD+ |

Functional Group Analysis in OCD Catalysis

Crystallographic studies have identified several key amino acid residues within the active site of OCD that are crucial for substrate binding and catalysis. researchgate.netrhea-db.orgnih.gov The carboxyl group of the L-ornithine substrate is anchored through electrostatic interactions with the side chains of Arginine 45 (Arg45), Lysine (B10760008) 69 (Lys69), and Arginine 112 (Arg112). researchgate.netrhea-db.orgnih.gov

Aspartate 228 (Asp228) plays a multifaceted role in the catalytic cycle. It is positioned to form a hydrogen bond with the α-amino group, the eventual leaving group. rhea-db.orgnih.gov It is proposed to act as a general acid-base catalyst, initially abstracting a proton from the α-amino group to facilitate the hydride transfer and later protonating it to assist its departure as ammonia. ebi.ac.uk Furthermore, Glutamate (B1630785) 56 (Glu56) is suggested to function as a general base, deprotonating the δ-amino group to enhance its nucleophilicity for the intramolecular cyclization step. ebi.ac.uk

| Residue | Proposed Function | Interaction |

|---|---|---|

| Arg45, Lys69, Arg112 | Substrate binding and orientation | Electrostatic interaction with the substrate's carboxyl group researchgate.netrhea-db.orgnih.gov |

| Asp228 | General acid-base catalysis | Proton abstraction/donation to the α-amino group ebi.ac.uk |

| Glu56 | General base catalysis | Deprotonation of the δ-amino group ebi.ac.uk |

Phylogenetic Resemblance to Other Enzyme Families (e.g., μ-crystallins)

Phylogenetic analysis of its amino acid sequence has revealed that ornithine cyclodeaminase is a member of the μ-crystallin (mu-crystallin) protein family. mdpi.comresearchgate.netresearchgate.netrhea-db.orgnih.gov This family also includes proteins found abundantly in the eye lenses of some mammals, such as Australian marsupials. mdpi.comebi.ac.uk The structural and mechanistic similarities between bacterial OCD and mammalian μ-crystallins suggest a shared evolutionary origin. mdpi.com Elucidating the mechanism of OCD provides valuable insights into the potential enzymatic functions of other members of the μ-crystallin family, whose roles are not all well understood. mdpi.comresearchgate.netnih.gov

Ornithine Aminotransferase (OAT) Mechanisms

Ornithine aminotransferase (OAT) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a critical role in amino acid metabolism by connecting the urea (B33335) and proline synthesis pathways. nih.govcambridge.org It is located in the mitochondrial matrix in mammals and is found across various life forms, including plants and microorganisms. nih.govtandfonline.comtandfonline.com

Transamination Reactions Involving Ornithine and 2-Oxo Acids

OAT catalyzes the reversible transfer of the δ-amino group from L-ornithine to a 2-oxo acid, most commonly 2-oxoglutarate (α-ketoglutarate). nih.govtandfonline.comtandfonline.com This transamination reaction yields L-glutamate-5-semialdehyde (GSA) and the corresponding L-amino acid (L-glutamate when 2-oxoglutarate is the acceptor). tandfonline.comebi.ac.uk The GSA product exists in a spontaneous equilibrium with its cyclic imine form, Δ¹-pyrroline-5-carboxylate (P5C), which is a key intermediate in proline metabolism. nih.govcambridge.orgtandfonline.com

The catalytic mechanism of OAT is a classic example of a "ping-pong" kinetic mechanism, which consists of two distinct half-reactions. nih.govebi.ac.uk

First Half-Reaction: The enzyme, with its PLP cofactor covalently bound to a catalytic lysine residue as an internal aldimine, first binds L-ornithine. The δ-amino group of ornithine displaces the lysine to form an external aldimine with PLP. nih.gov This is followed by a tautomerization and hydrolysis, releasing GSA and leaving the amino group on the cofactor, converting it to pyridoxamine (B1203002) phosphate (B84403) (PMP). nih.gov

Second Half-Reaction: The 2-oxo acid (e.g., 2-oxoglutarate) enters the active site and reacts with the PMP. ebi.ac.uk The amino group is transferred to the 2-oxo acid, forming the new L-amino acid (e.g., L-glutamate) and regenerating the PLP-lysine internal aldimine, returning the enzyme to its initial state. ebi.ac.uk

| Phase | Substrate(s) | Product(s) | Cofactor State |

|---|---|---|---|

| Half-Reaction 1 | L-Ornithine | L-Glutamate-5-semialdehyde (GSA) | PLP → PMP |

| Half-Reaction 2 | 2-Oxo acid (e.g., 2-Oxoglutarate) | L-Amino acid (e.g., L-Glutamate) | PMP → PLP |

Pyridoxal (B1214274) 5'-Phosphate (PLP)-Dependent Ping-Pong Mechanism

Certain enzymes that interact with ornithinium(2+) utilize a Pyridoxal 5'-Phosphate (PLP)-dependent ping-pong mechanism. PLP, the active form of vitamin B6, is a versatile coenzyme for a multitude of enzymatic reactions, including transamination. wikipedia.orgebi.ac.ukmdpi.com The catalytic cycle of these enzymes involves a series of steps where the enzyme oscillates between two states in a "ping-pong" fashion. mdpi.comebi.ac.uk

A key example of an ornithine-interacting enzyme that follows this mechanism is ornithine aminotransferase (OAT). ebi.ac.uktandfonline.comnih.gov OAT catalyzes the transfer of the δ-amino group of L-ornithine to an α-keto acid, typically α-ketoglutarate. ebi.ac.uktandfonline.comnih.gov The reaction can be broken down into two half-reactions:

First Half-Reaction (Ping): The L-ornithine substrate binds to the PLP cofactor, which is initially in an internal aldimine form linked to a lysine residue in the enzyme's active site. wikipedia.orgebi.ac.ukpharmaxchange.info This leads to the formation of an external aldimine. wikipedia.org Through a series of electron rearrangements, the amino group is transferred from ornithine to PLP, forming pyridoxamine 5'-phosphate (PMP) and releasing the first product, L-glutamate-γ-semialdehyde. ebi.ac.uktandfonline.com

Second Half-Reaction (Pong): The second substrate, α-ketoglutarate, then enters the active site and reacts with PMP. mdpi.comebi.ac.uk The amino group is transferred from PMP to α-ketoglutarate, forming the second product, L-glutamate, and regenerating the PLP cofactor in its original aldehyde form, ready for another catalytic cycle. ebi.ac.ukpharmaxchange.info

This ping-pong mechanism is characteristic of many aminotransferases and allows the enzyme to process two different substrates sequentially without forming a ternary complex of enzyme and both substrates. mdpi.compharmaxchange.info The PLP cofactor acts as a temporary carrier of the amino group. pharmaxchange.info

Table 1: Key Steps in the PLP-Dependent Ping-Pong Mechanism of Ornithine Aminotransferase

| Step | Description | Key Intermediates |

| 1 | L-ornithine binds to the PLP-enzyme complex. | External aldimine of ornithine and PLP |

| 2 | Amino group is transferred from ornithine to PLP. | Pyridoxamine 5'-phosphate (PMP) |

| 3 | L-glutamate-γ-semialdehyde is released. | PMP-enzyme complex |

| 4 | α-ketoglutarate binds to the PMP-enzyme complex. | External aldimine of α-ketoglutarate and PMP |

| 5 | Amino group is transferred from PMP to α-ketoglutarate. | PLP-enzyme complex (regenerated) |

| 6 | L-glutamate is released. |

Enzyme-Activated Irreversible Inhibition Studies

Enzyme-activated irreversible inhibitors, also known as suicide inhibitors, are compounds that are themselves unreactive but are converted into a reactive species by the target enzyme's catalytic mechanism. wikipedia.org This reactive species then forms a covalent bond with the enzyme, leading to its irreversible inactivation. wikipedia.org This approach has been instrumental in studying the mechanism of ornithine-metabolizing enzymes, particularly ornithine decarboxylase (ODC). nih.govresearchgate.net

DL-α-difluoromethylornithine (DFMO), an analogue of ornithine, is a classic example of an enzyme-activated irreversible inhibitor of ODC. wikipedia.orgnih.govresearchgate.netportlandpress.com The catalytic mechanism of ODC involves the decarboxylation of ornithine. wikipedia.org When DFMO binds to the active site, the enzyme attempts to decarboxylate it. This process, however, is followed by the elimination of a fluorine atom, which generates a highly reactive conjugated imine intermediate. wikipedia.org This electrophilic species then reacts with a nucleophilic residue in the active site, such as cysteine or lysine, forming a covalent adduct and permanently inactivating the enzyme. wikipedia.org

Other compounds have also been studied as irreversible inhibitors of ornithine-interacting enzymes. For instance, 4-aminohex-5-ynoic acid and gabaculine (B1211371) are enzyme-activated irreversible inhibitors of both ornithine aminotransferase (OAT) and GABA aminotransferase. nih.gov Their inhibitory mechanism is identical for both enzymes. nih.gov

Table 2: Examples of Enzyme-Activated Irreversible Inhibitors of Ornithine-Interacting Enzymes

| Inhibitor | Target Enzyme | Mechanism of Action | Reference |

| DL-α-difluoromethylornithine (DFMO) | Ornithine Decarboxylase (ODC) | Enzyme-activated, forms a reactive imine intermediate that covalently modifies the enzyme. | wikipedia.orgnih.govresearchgate.net |

| 4-Aminohex-5-ynoic acid | Ornithine Aminotransferase (OAT) | Enzyme-activated irreversible inhibitor. | nih.gov |

| Gabaculine | Ornithine Aminotransferase (OAT) | Enzyme-activated irreversible inhibitor. | nih.gov |

| N-ω-chloroacetyl-l-ornithine (NCAO) | Ornithine Decarboxylase (ODC) | Competitive inhibitor. | tandfonline.com |

| α-(Fluoromethyl)dehydroornithine | Ornithine Decarboxylase (ODC) | Irreversible inhibitor. | aacrjournals.org |

Ornithine Transcarbamylase (OTC) and Arginase Actions

Catalytic Activity in Citrulline Formation

Ornithine transcarbamylase (OTC) is a key enzyme in the urea cycle and arginine biosynthesis, catalyzing the formation of L-citrulline from L-ornithine and carbamoyl (B1232498) phosphate (CP). nih.govwikipedia.orgfrontiersin.orgpatsnap.com This reaction is vital for the detoxification of ammonia in mammals. nih.govnews-medical.net The catalytic mechanism of OTC is an ordered bi-bi reaction, where carbamoyl phosphate binds first, followed by ornithine. nih.govfrontiersin.orgplos.org

The binding of carbamoyl phosphate induces a conformational change in the enzyme, creating the binding site for ornithine. nih.govfrontiersin.orgplos.org Once both substrates are bound, the δ-amino group of ornithine performs a nucleophilic attack on the carbonyl carbon of carbamoyl phosphate. wikipedia.orgebi.ac.ukwikipedia.org This leads to the formation of a tetrahedral intermediate. wikipedia.orgfrontiersin.orgebi.ac.uk The subsequent collapse of this intermediate results in the formation of citrulline and the release of inorganic phosphate. wikipedia.orgebi.ac.uk The reaction is thermodynamically favorable, with a standard Gibbs free energy (ΔG°) of -63 kcal/mol. nih.gov

Table 3: Key Residues in Human Ornithine Transcarbamylase (hOTC) Catalysis

| Residue | Role in Catalysis | Reference |

| D263 | Key catalytic role, mutation leads to substantial loss of activity. | nih.govacs.org |

| C303 | Mutation to C303A results in a 25-fold decrease in catalytic efficiency with respect to ornithine. | acs.org |

| H107 | Important for maintaining the quaternary structure and catalytic efficiency with respect to carbamoyl phosphate. | nih.govacs.org |

| H302, K307, E310 | Second-layer residues whose mutation leads to significant decreases in enzymatic activity with respect to L-ornithine. | nih.gov |

Arginase-Mediated Ornithine Production

Arginase is a manganese-containing metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. nih.govebi.ac.ukoup.com This reaction is the final step of the urea cycle in ureotelic animals. ebi.ac.ukmdpi.comwikipedia.org There are two isoforms of arginase in mammals: Arginase I, which is cytosolic and highly expressed in the liver, and Arginase II, which is mitochondrial and found in various tissues. mdpi.comworthington-biochem.com

The catalytic mechanism of arginase involves a binuclear manganese cluster in the active site. ebi.ac.uk A metal-bridging hydroxide (B78521) ion acts as the nucleophile, attacking the guanidinium (B1211019) carbon of the L-arginine substrate. ebi.ac.ukworthington-biochem.com This attack forms a tetrahedral intermediate. ebi.ac.uk The intermediate then collapses, breaking the C-N bond to yield L-ornithine and urea. ebi.ac.uk Asp-128 is thought to mediate a proton transfer to the leaving amino group. ebi.ac.uk The active site is then regenerated by the binding of a water molecule to the manganese cluster. ebi.ac.uk

Table 4: Proposed Steps in the Arginase Catalytic Mechanism

| Step | Description | Key Features | Reference |

| 1 | L-arginine binds to the active site. | Does not directly coordinate with the metal ions. | ebi.ac.uk |

| 2 | Nucleophilic attack by a metal-bridging hydroxide on the guanidinium carbon of L-arginine. | Formation of a tetrahedral intermediate. | ebi.ac.ukworthington-biochem.com |

| 3 | Proton transfer to the leaving amino group. | Mediated by Asp-128. | ebi.ac.uk |

| 4 | Collapse of the tetrahedral intermediate. | Release of L-ornithine and urea. | ebi.ac.uk |

| 5 | Regeneration of the active site. | A water molecule bridges the binuclear manganese cluster. | ebi.ac.uk |

Theoretical and Computational Chemistry Approaches to Ornithinium 2+

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. By simulating these interactions, researchers can gain a detailed understanding of the conformational changes, enzymatic processes, and solvation effects involving ornithine and its dicationic form, Ornithinium(2+).

MD simulations have been crucial in elucidating the catalytic mechanism of Ornithine Cyclodeaminase (OCD), an NAD+-dependent enzyme that converts L-ornithine into L-proline. mdpi.comnih.gov Simulations of the enzyme-substrate complex provide a dynamic view of the active site. mdpi.com For OCD, MD simulations showed no water molecules suitably positioned within the active site to hydrolyze a key intermediate, suggesting the reaction proceeds through a non-hydrolytic pathway. mdpi.comnih.gov Instead, the mechanism involves a direct nucleophilic attack by the δ-amine at the Cα-position of the ornithine substrate. mdpi.comnih.gov These simulations are often used as a preparatory step to obtain a representative, equilibrated structure of the enzyme-substrate complex for more computationally intensive quantum mechanics studies. mdpi.com The process typically involves heating the system, followed by an equilibration period at constant temperature and pressure, to generate a stable complex for further analysis. mdpi.com

| Finding | Description | Implication for Mechanism |

|---|---|---|

| Active Site Water | MD simulations revealed no water molecules positioned for hydrolysis of the Cα=NH2+ intermediate. mdpi.comnih.gov | Supports a non-hydrolytic mechanism for the conversion of L-ornithine. mdpi.comnih.gov |

| Substrate Conformation | Provides an equilibrated, representative structure of L-ornithine bound within the OCD active site. mdpi.com | This structure serves as the starting point for QM/MM calculations to probe the reaction energetics. mdpi.com |

| Reaction Pathway | The dynamics suggest a direct nucleophilic attack by the δ-amine at the Cα-position. nih.gov | Elucidates the intramolecular cyclization step leading to the proline ring formation. nih.gov |

The influence of a solvent environment on the structure of ornithine derivatives has been assessed using the Conductor-like Polarizable Continuum Model (CPCM). mdpi.com This implicit solvation model treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvent effects on molecular geometry and energy. mdpi.comfaccts.de Studies on N-α,N-δ)-dibenzoyl-(α)-hydroxymethylornithine showed that the effect of water on its geometry is slight. mdpi.com The structure optimized in the water continuum using the CPCM method was found to be very similar to the geometry computed for the isolated molecule in a vacuum (gas-phase). mdpi.com This indicates that for certain derivatives, the intrinsic conformational preferences largely dictate the structure, with minimal perturbation from the aqueous solvent. mdpi.com

Probing Enzymatic Mechanisms and Active Site Dynamics (e.g., OCD)

Quantum Chemistry Methods

Quantum chemistry methods apply the principles of quantum mechanics to study chemical systems, providing highly accurate information about electronic structure, molecular geometry, and reaction energetics.

To study enzymatic reactions involving large systems like Ornithine Cyclodeaminase (OCD), a hybrid QM/MM approach is often employed. mdpi.comnih.gov The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) formalism is a popular QM/MM method that partitions the system into different layers, treated with different levels of theory. mdpi.com

In the study of OCD, the active site was divided into two layers:

The QM-layer (High Level): This region was treated with quantum mechanics and included the L-ornithine substrate, the nicotinamide (B372718) and ribose rings of the NAD+ cofactor, and the side chains of key amino acid residues (Arg112, Lys69, Glu56, Asp228) directly involved in the reaction. mdpi.com

The MM-layer (Low Level): The rest of the enzyme was treated with molecular mechanics, a classical force-field method. mdpi.com

This approach allows for a computationally feasible yet accurate description of the bond-breaking and bond-forming events in the active site. The QM/MM study of OCD calculated that the rate-limiting step is the initial hydride transfer from the Cα of L-ornithine to the NAD+ cofactor. mdpi.comnih.gov This step, which results in the formation of a Cα=NH2+ Schiff base, was found to have a calculated energy barrier of 90.6 kJ mol⁻¹. mdpi.comnih.gov

| Parameter | Description | Source |

|---|---|---|

| Methodology | Two-layer ONIOM (QM/MM) formalism. | mdpi.com |

| QM Region | L-ornithine substrate, part of NAD+ cofactor, and side chains of Arg112, Lys69, Glu56, Asp228. | mdpi.com |

| MM Region | The remainder of the Ornithine Cyclodeaminase enzyme. | mdpi.com |

| Rate-Limiting Step | Hydride transfer from L-ornithine's Cα–H group to the NAD+ cofactor. | mdpi.comnih.gov |

| Calculated Energy Barrier | 90.6 kJ mol⁻¹ for the rate-limiting step. | mdpi.comnih.gov |

Density Functional Theory (DFT) is a widely used quantum chemistry method for optimizing molecular geometries and calculating various electronic properties. mdpi.com It has been applied to study Ornithinium(2+) salts and ornithine derivatives. mdpi.comresearchgate.net For instance, the geometry of an ornithine derivative molecule was fully optimized starting from its X-ray crystal structure in both the gas phase and in a water solution (using the CPCM model). mdpi.com These calculations were performed at the M06/6–311++G(d,p) level of theory. mdpi.com Similarly, DFT computations at the B3LYP/6-31G(d) level were used to obtain the optimized geometry and vibrational spectra of L-ornithine nitrate (B79036). researchgate.net The strong agreement often found between the calculated and experimental vibrational spectra allows for reliable assignment of spectral bands. researchgate.net

| Compound | DFT Method | Properties Calculated | Source |

|---|---|---|---|

| N-α,N-δ)-dibenzoyl-(α)-hydroxymethylornithine | M06 / 6-311++G(d,p) | Optimized geometry in gas-phase and water solution. | mdpi.com |

| L-ornithine nitrate | B3LYP / 6-31G(d) | Optimized geometry, vibrational spectra, NLO properties. | researchgate.net |

| L-ornithinium dipicrate | CAM-B3LYP / 6-311+G(d,p) | Hyperpolarizability (βo), second harmonic generation (SHG). | researchgate.net |

Semi-Empirical Methods (e.g., PM6)

Semi-empirical quantum mechanical methods offer a computationally efficient means to model molecular systems. These methods use a simplified Hamiltonian and incorporate parameters derived from experimental data to approximate solutions to the Schrödinger equation. One such method, Parameterization Method 6 (PM6), has proven useful in studying complex molecular structures. narosa.comnih.govsemichem.com

The PM6 method has been successfully used to model the structures of various complex compounds, including organocobaloximes and salts of amino acids. narosa.com For instance, the structures of L-Ornithinium(2+) sulfate (B86663) hydrogen fluoride (B91410) and tri-L-Ornithinium(2+) dinitrate disulfate have been modeled using the PM6 semi-empirical method. narosa.com This approach is particularly valuable for predicting geometries and understanding steric and electronic effects within larger systems where higher-level ab initio or Density Functional Theory (DFT) calculations may be computationally prohibitive. narosa.comnih.gov The PM6 method's parameterization is designed to reproduce molecular properties like heats of formation, geometries, and ionization potentials with improved accuracy over its predecessors like AM1 and PM3. nih.govsemichem.com

Studies applying PM6 to systems like chitosan (B1678972) hydrogels for drug adsorption have demonstrated its utility in analyzing thermodynamic properties and molecular orbitals at different temperatures, showcasing its versatility in materials science and drug delivery research. researchgate.net

Calculation of Electronic Properties (HOMO-LUMO Gaps, Ionization Potential, Electron Affinity)

The electronic properties of a molecule are fundamental to its reactivity and physical behavior. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the ionization potential (IP), and the electron affinity (EA). These properties are routinely calculated using quantum chemical methods like DFT. edu.krdnih.govacs.org

The HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests a more reactive species. edu.krd For L-ornithine nitrate, it has been noted that the formation of hydrogen bonds can lead to a lowering of the HOMO-LUMO energy gap. researchgate.net This indicates that intermolecular interactions in the solid state can significantly influence the electronic structure of the Ornithinium(2+) cation.

Ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) can be approximated using Koopman's theorem, where IP ≈ -E(HOMO) and EA ≈ -E(LUMO). acs.org These values are critical for understanding charge transfer interactions and the potential for a molecule to act as an electron donor or acceptor. nih.govacs.org Calculations on related organic systems have shown that these properties are sensitive to the molecular environment, such as the presence of solvents or the formation of polaronic states in conducting polymers. edu.krdacs.org

Table 1: Calculated Electronic Properties of a Model Organic Cation

| Property | Symbol | Formula | Typical Calculated Value (eV) |

| Ionization Potential | IP | IP ≈ -E(HOMO) | 5.67 - 7.36 |

| Electron Affinity | EA | EA ≈ -E(LUMO) | -0.77 - 2.98 |

| HOMO-LUMO Gap | E(gap) | E(LUMO) - E(HOMO) | 4.85 - 8.13 |

| Hardness | η | (IP - EA) / 2 | Varies |

| Softness | S | 1 / (2η) | Varies |

Note: Data are representative values from studies on model organic systems and illustrate the typical range for such properties. nih.govacs.org Specific values for Ornithinium(2+) would require dedicated calculations.

Prediction of Hyperpolarizabilities and Nonlinear Optical Response

Materials with significant nonlinear optical (NLO) properties are in demand for applications in photonics and optoelectronics. rjas.org Amino acid crystals, including those containing ornithine, are of particular interest because many crystallize in non-centrosymmetric space groups, a prerequisite for second-order NLO activity. rjas.org Computational methods are instrumental in predicting the NLO response of molecules, primarily through the calculation of hyperpolarizabilities (β for second-order, γ for third-order).

Experimental powder Second Harmonic Generation (SHG) tests have confirmed that salts of L-ornithinum(2+) exhibit NLO activity. researchgate.net Furthermore, L-Ornithine monohydrochloride (LOMHCl) has been identified as a promising NLO material, with studies confirming its third-order NLO properties through Z-scan analysis. rjas.org

Theoretical calculations, often using DFT with specific functionals like CAM-B3LYP, can predict the static and frequency-dependent hyperpolarizabilities. researchgate.net These calculations help elucidate the structure-property relationships that give rise to the NLO response. For example, studies on other organic NLO crystals have shown that charge transfer interactions, often facilitated by hydrogen bonds, can significantly enhance hyperpolarizability. researchgate.net The presence of polaronic states or radicals in a molecular structure has also been shown to dramatically increase the hyperpolarizability response. nih.govacs.org Such computational screening allows for the rational design of new materials with optimized NLO characteristics.

In Silico Analysis of Supramolecular Interactions

The arrangement of molecules in the solid state is governed by a complex network of non-covalent interactions, collectively known as supramolecular interactions. In silico analysis is crucial for decoding this network, providing insights into crystal packing, stability, and physical properties. mdpi.comnih.govnih.gov

For ornithine derivatives, including salts containing the Ornithinium(2+) cation, computational tools like Hirshfeld surface analysis have been extensively used to investigate these interactions. mdpi.comnih.gov This method allows for the visualization and quantification of intermolecular contacts. Studies have revealed that the crystal packing in these compounds is predominantly stabilized by hydrogen bonds (H···O/O···H) and also involves significant contributions from other contacts like H···H, C···H, and halogen···H interactions. mdpi.com The incorporation of different functional groups or counter-ions can introduce additional interactions, such as π···π or C-H···π stacking, which further influence the supramolecular architecture. mdpi.comresearchgate.net

Computational Analysis of Crystal Packing and Hydrogen Bond Energies

A detailed understanding of crystal packing is achieved by combining experimental X-ray diffraction data with computational analysis. Hirshfeld surface analysis generates 2D fingerprint plots and 3D d_norm maps that provide a quantitative summary of all intermolecular contacts. mdpi.com For ornithine derivatives, these analyses show that H···H and O···H/H···O interactions are consistently dominant. mdpi.com

Beyond identifying contacts, computational chemistry allows for the estimation of their energetic contributions. The energies of hydrogen bonds, which are the primary drivers of crystal packing in Ornithinium(2+) salts, have been calculated using models such as the Lippincott-Schroeder model. researchgate.netresearchgate.net These calculations provide quantitative data on the strength of individual interactions, such as the strong O–H···O bonds between the carboxyl group of ornithine and sulfate anions, or the N–H···O and N–H···Cl/Br bonds that further stabilize the crystal lattice. researchgate.net

Table 2: Common Supramolecular Interactions in Ornithine Derivative Crystals

| Interaction Type | Description | Typical Contribution to Hirshfeld Surface |

| H···O / O···H | Hydrogen bonds involving carboxyl and amino groups | High (e.g., ~23%) |

| H···H | Van der Waals contacts between hydrogen atoms | Very High (e.g., ~54%) |

| C···H / H···C | Weak hydrogen bonds or van der Waals contacts | Moderate (e.g., ~18%) |

| Halogen···H | Interactions involving halide counter-ions | Variable |

| π···π / C-H···π | Stacking interactions if aromatic groups are present | Variable |

Note: Percentage contributions are illustrative and based on findings for a specific dibenzoyl ornithine derivative. mdpi.com

Application in Structure-Based Design Methodologies